N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a chemical compound that belongs to the pyridazine family. The unique structure of this compound offers versatility in various scientific research fields, making it a compound of significant interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide include other pyridazine derivatives such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 used in the treatment of autoimmune diseases.
Uniqueness
This compound is unique due to its specific structural features, including the cyclopropyl and pyrrolidine moieties, which confer distinct physicochemical properties and biological activities . These features make it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-cyclopropyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-12(13-9-3-4-9)10-5-6-11(15-14-10)16-7-1-2-8-16/h5-6,9H,1-4,7-8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCJWJDBEUGCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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